molecular formula C18H27N3O B590060 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 CAS No. 1329616-19-4

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Cat. No.: B590060
CAS No.: 1329616-19-4
M. Wt: 311.495
InChI Key: YKESGDAJVLVZAA-UNDQBIHTSA-N
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Description

“1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10” is a stable isotope-labeled compound . It has a molecular formula of C18H17D10N3O and an average mass of 301.427 Da . It is also known by other names such as 1’- (phenylmethyl)- [1,4’-bipiperidine]-4’-carboxamide .


Molecular Structure Analysis

The molecular structure of “1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10” consists of a bipiperidine core with a benzyl group attached at the 1’ position and a carboxamide group at the 4’ position . The molecule has a mono-isotopic mass of 301.215424 Da .

Properties

IUPAC Name

1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22)/i2D2,5D2,6D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKESGDAJVLVZAA-UNDQBIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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